molecular formula C22H26N4O2S B12119831 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- CAS No. 881450-00-6

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-

Cat. No.: B12119831
CAS No.: 881450-00-6
M. Wt: 410.5 g/mol
InChI Key: YWUVNBPYHBGAFT-UHFFFAOYSA-N
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Description

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a complex organic compound with a unique structure that combines several functional groups, including a ketone, an imidazole, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- typically involves multiple steps, starting with the preparation of the imidazole and thiadiazine rings These rings are then combined with the cyclohexyl and phenyl groups through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as strict control of reaction temperatures and times to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and thiadiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-1-propanone: A simpler ketone with similar structural elements but lacking the imidazole and thiadiazine rings.

    1-(4-Morpholinyl)-1-propanone: Another ketone with a morpholine ring, used in different chemical contexts.

Uniqueness

1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- stands out due to its complex structure, which combines multiple functional groups and rings. This complexity provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

881450-00-6

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-(6-cyclohexyl-3-phenyl-1-propanoylimidazo[4,5-e][1,3,4]thiadiazin-5-yl)propan-1-one

InChI

InChI=1S/C22H26N4O2S/c1-3-17(27)25-19(15-11-7-5-8-12-15)23-20-22(25)29-21(16-13-9-6-10-14-16)24-26(20)18(28)4-2/h6,9-10,13-15H,3-5,7-8,11-12H2,1-2H3

InChI Key

YWUVNBPYHBGAFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=NC2=C1SC(=NN2C(=O)CC)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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